N-benzyl-2-chloro-N-(propan-2-yl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chloro-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(2)15(13(16)11(3)14)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBXGQWKANUZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 2 Chloro N Propan 2 Yl Propanamide and Its Precursors
Retrosynthetic Analysis of the N-benzyl-2-chloro-N-(propan-2-yl)propanamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis suggests several logical disconnections to guide its synthesis.
The most prominent disconnection is at the amide bond (C-N), a common strategy in amide synthesis. This pathway simplifies the target molecule into two key precursors: the secondary amine, N-benzyl-N-(propan-2-yl)amine, and an activated derivative of 2-chloropropanoic acid, such as 2-chloropropionyl chloride.
An alternative strategy involves disconnecting the carbon-chlorine bond at the alpha position (α-C-Cl). This approach suggests that the final step could be a chlorination reaction performed on a precursor amide, specifically N-benzyl-N-(propan-2-yl)propanamide. This precursor would, in turn, be synthesized from N-benzyl-N-(propan-2-yl)amine and a derivative of propanoic acid.
Further disconnections can be made at the nitrogen-carbon bonds of the N-substituents. This implies building the substituted amine precursor itself through sequential alkylation reactions, for instance, by reacting benzylamine (B48309) with an isopropyl halide or vice versa, or through reductive amination. These primary disconnections form the basis for the classical synthetic routes discussed below.
Classical Synthetic Routes to this compound
Classical synthetic methods provide robust and well-documented pathways to the target molecule, focusing on the sequential formation of key bonds.
Amidation Reactions for Formation of the Propanamide Core
The formation of the amide bond is a cornerstone of organic synthesis. researchgate.net A highly effective and common method involves the acylation of an amine with a reactive carboxylic acid derivative, such as an acyl chloride. masterorganicchemistry.com In this context, the propanamide core of the target molecule can be constructed by reacting the secondary amine precursor, N-benzyl-N-(propan-2-yl)amine, with 2-chloropropionyl chloride.
This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of an inert solvent, like dichloromethane (B109758) or diethyl ether, facilitates the reaction by dissolving the reactants and allowing for temperature control, often by cooling the reaction mixture to manage its exothermic nature.
Functionalization Strategies for Chloro-Substitution at the α-Position
An alternative to using a pre-chlorinated acyl chloride is to introduce the chlorine atom after the formation of the amide scaffold. This involves the α-chlorination of the precursor, N-benzyl-N-(propan-2-yl)propanamide. The α-protons of amides can be removed by a strong base to form an enolate, which then acts as a nucleophile, attacking an electrophilic chlorine source.
Common chlorinating agents for this purpose include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). nih.gov The reaction is typically carried out in an aprotic solvent. The choice of base is critical to ensure efficient enolate formation without causing unwanted side reactions. Lithium diisopropylamide (LDA) is a common choice for such transformations due to its strong basicity and steric hindrance. This method offers the advantage of avoiding the handling of the often more reactive and moisture-sensitive 2-chloropropionyl chloride.
Introduction of N-Benzyl and N-Propan-2-yl Moieties
The synthesis of the required secondary amine, N-benzyl-N-(propan-2-yl)amine, is a critical preliminary step for the primary synthetic route. This precursor can be assembled through several classical methods.
One approach is the sequential N-alkylation of a primary amine. For example, benzylamine can be reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to form the desired secondary amine. A competing side reaction is over-alkylation to form a quaternary ammonium (B1175870) salt, which can be minimized by controlling the stoichiometry of the reactants.
A more controlled and often higher-yielding method is reductive amination. This involves the reaction of benzylamine with acetone (B3395972) or isopropylamine (B41738) with benzaldehyde (B42025) to form an intermediate imine (or iminium ion), which is then reduced in situ to the secondary amine. Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Optimization of Reaction Conditions, Selectivity, and Yields
Optimizing the synthesis of this compound requires careful consideration of reaction parameters to maximize yield and purity while minimizing side products.
For the amidation route using 2-chloropropionyl chloride, key variables include reaction temperature, the choice of base, and the rate of addition of the acyl chloride. Lowering the temperature (e.g., to 0 °C) can help control the exothermicity of the reaction and reduce the formation of impurities. The selection of a non-nucleophilic base is crucial to prevent it from competing with the amine for the acyl chloride.
In the α-chlorination pathway, the choice of base, chlorinating agent, and reaction temperature are paramount. The stoichiometry of the chlorinating agent must be carefully controlled to prevent dichlorination. The reaction temperature is often kept low (e.g., -78 °C) during the enolate formation to ensure stability and selectivity.
The following table summarizes hypothetical conditions for these classical routes based on established chemical principles.
| Step | Reactants | Reagents & Solvents | Typical Conditions | Key Optimization Parameters |
| Amidation | N-benzyl-N-(propan-2-yl)amine, 2-chloropropionyl chloride | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | 0 °C to room temp., 2-4 hours | Stoichiometry of base, slow addition of acyl chloride, temperature control |
| α-Chlorination | N-benzyl-N-(propan-2-yl)propanamide | Base (e.g., LDA), Chlorinating Agent (e.g., NCS), Solvent (e.g., THF) | -78 °C to 0 °C, 1-3 hours | Base selection and stoichiometry, temperature control, choice of electrophilic chlorine source |
| Amine Synthesis (Reductive Amination) | Benzaldehyde, Isopropylamine | Reducing Agent (e.g., NaBH₃CN), Solvent (e.g., Methanol), Acid catalyst | Room temp., 12-24 hours | pH control, choice of reducing agent |
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. researchgate.net These approaches aim to reduce waste, avoid hazardous substances, and improve atom economy. walisongo.ac.id
For the synthesis of the amide core, modern methods seek to avoid the use of stoichiometric activating agents like thionyl chloride or coupling reagents that generate significant waste. researchgate.netscispace.com Catalytic direct amidation, which couples a carboxylic acid (2-chloropropanoic acid) and an amine (N-benzyl-N-(propan-2-yl)amine) directly with the removal of water, is a key green strategy. sigmaaldrich.com Boric acid and various transition metal complexes have been developed as effective catalysts for this transformation, often requiring elevated temperatures to drive off water. walisongo.ac.idorganic-chemistry.org
Enzymatic synthesis represents another green alternative. nih.gov Lipases, for instance, can catalyze the formation of amide bonds under mild conditions in non-hazardous solvents. nih.gov This biocatalytic approach offers high selectivity and avoids the need for harsh reagents.
The table below provides a comparative overview of classical versus modern approaches.
| Methodology | Classical Approach | Modern / Green Approach | Advantages of Green Approach |
| Amide Formation | Acyl chloride + amine | Direct catalytic amidation (e.g., with boric acid) | Avoids hazardous reagents (e.g., SOCl₂), generates only water as a byproduct, higher atom economy. walisongo.ac.idsigmaaldrich.com |
| Activation | Stoichiometric activating/coupling agents | Biocatalysis (e.g., Lipase) | Mild reaction conditions, high selectivity, biodegradable catalyst, reduced energy consumption. nih.gov |
| Overall Process | Multi-step with purification after each step | One-pot reactions, electrosynthesis | Reduced solvent use, fewer purification steps, potential for higher overall efficiency. rsc.org |
By applying these modern strategies, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.
Catalytic Methods for Efficient Bond Formation
Catalytic approaches to amide bond formation are highly desirable as they avoid the use of stoichiometric activating agents, which generate significant waste. ucl.ac.uk For the synthesis of this compound, several catalytic systems could be employed for the direct coupling of 2-chloropropanoic acid with N-benzylpropan-2-amine.
Boric acid and its derivatives have emerged as effective catalysts for direct amidation. mdpi.com These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. The reaction typically proceeds at elevated temperatures with the removal of water, often using a Dean-Stark apparatus or molecular sieves. mdpi.com Another class of catalysts includes transition metals like ruthenium, rhodium, and iron, which can facilitate the dehydrogenative coupling of carboxylic acids and amines, producing water as the only byproduct. researchgate.netrsc.org While highly atom-economical, these methods may require specific ligands and conditions to be effective for sterically hindered substrates.
Enzymatic catalysis, employing lipases or other hydrolases, offers a green alternative for amide bond formation. rsc.orgrsc.org These reactions are often performed in non-aqueous media to shift the equilibrium towards synthesis. Biocatalysis is particularly attractive due to its high selectivity and mild reaction conditions, which would be beneficial in preserving the stereochemical integrity of the 2-chloro-propanamide moiety. rsc.org
Table 1: Comparison of Catalytic Methods for Amide Synthesis
| Catalyst Type | Precursors | Advantages | Potential Challenges |
|---|---|---|---|
| Boron-based | Carboxylic acid, Amine | Readily available, relatively non-toxic | High temperatures, water removal required |
| Transition Metal | Carboxylic acid, Amine | High atom economy (water byproduct) | Catalyst cost and toxicity, ligand sensitivity |
Solvent-Free or Reduced-Solvent Methodologies
Solvent-free or reduced-solvent reactions are a cornerstone of green chemistry, minimizing waste and simplifying purification. researchgate.net For the synthesis of this compound, a solvent-free approach could be implemented, particularly with thermally stable reactants and catalysts.
One such method involves the direct reaction of an ester of 2-chloropropanoic acid with N-benzylpropan-2-amine in the presence of a catalyst under solvent-free conditions. nih.govrsc.org For instance, iron(III) chloride has been shown to catalyze the direct amidation of esters under solvent-free conditions, offering good to excellent yields. nih.gov Another approach involves the use of a solid-supported catalyst, which can be easily recovered after the reaction, further enhancing the sustainability of the process. researchgate.net Microwave-assisted organic synthesis (MAOS) can also facilitate solvent-free reactions by providing rapid and efficient heating, often leading to significantly reduced reaction times and improved yields. researchgate.net
Atom-Economy and Waste Minimization Strategies
Atom economy is a critical metric for evaluating the efficiency of a chemical process. nih.gov Traditional amide synthesis using coupling reagents like carbodiimides or acyl chlorides suffers from poor atom economy due to the formation of stoichiometric byproducts. ucl.ac.ukresearchgate.net
To maximize atom economy in the synthesis of this compound, direct catalytic amidation of 2-chloropropanoic acid is the most favorable approach, as it theoretically generates only water as a byproduct. researchgate.net Ruthenium-catalyzed redox-neutral transformation of alcohols and nitriles into amides represents a 100% atom-economical route, although its applicability to α-halo substrates would require investigation. chemistryviews.org
Enantioselective Synthesis of this compound Stereoisomers
The presence of a stereocenter at the C2 position of the propanamide moiety means that this compound can exist as two enantiomers. The synthesis of a single enantiomer is often crucial in pharmaceutical and agrochemical applications.
Asymmetric Catalysis for Chiral Induction
Asymmetric catalysis provides an elegant method for establishing chirality. One potential route to enantiomerically enriched this compound is through the enantioselective chlorination of a suitable precursor. For instance, a prochiral N-benzyl-N-(propan-2-yl)propenamide could undergo an asymmetric chlorination reaction using a chiral catalyst.
Alternatively, a kinetic resolution of racemic 2-chloropropanoic acid or its derivatives could be employed. This can be achieved using a chiral catalyst that selectively reacts with one enantiomer, leaving the other unreacted. Enzymatic resolutions are particularly effective for this purpose.
Chiral Auxiliary Approaches in Stereoselective Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. wikipedia.org To synthesize a specific enantiomer of this compound, a chiral amine could be used as a precursor. However, a more common approach involves attaching a chiral auxiliary to a propanoyl precursor.
For example, an Evans oxazolidinone auxiliary can be acylated with propanoyl chloride. wikipedia.org The resulting N-acyloxazolidinone can then undergo diastereoselective enolization followed by electrophilic chlorination to introduce the chlorine atom at the α-position with high stereocontrol. Subsequent cleavage of the chiral auxiliary would yield the desired enantiomer of 2-chloropropanoic acid, which can then be coupled with N-benzylpropan-2-amine.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | Hydrolysis (acidic or basic), Reduction |
| Oppolzer's Camphorsultam | Michael additions, Alkylations | Hydrolysis, Reduction |
Diastereoselective Control in Intermediate Steps
When a chiral precursor is used, subsequent reactions must be controlled to maintain or establish the desired diastereomeric outcome. For instance, if a chiral amine were used in the synthesis, the coupling with racemic 2-chloropropanoyl chloride would result in a mixture of diastereomers. These diastereomers would likely have different physical properties, allowing for their separation by chromatography or crystallization.
A more sophisticated approach involves the diastereoselective alkylation of an enolate derived from a chiral amide. uwo.castackexchange.com While not directly applicable to the final product, this principle can be used in the synthesis of more complex analogues. The stereochemical outcome of such alkylations is influenced by the conformation of the enolate, which is in turn controlled by the chiral auxiliary and the reaction conditions. nih.govfigshare.com
Resolution Techniques for Enantiomeric Enrichment
The enantiomers of this compound can be resolved or enriched through various techniques, primarily focusing on the separation of chiral intermediates or the use of stereoselective synthetic methods. Given the structure of the target molecule, the chirality is centered at the carbon atom bearing the chlorine atom in the 2-chloropropanoyl moiety. Therefore, resolution strategies often target the precursor, 2-chloropropionic acid or its derivatives.
One of the primary methods for obtaining enantiomerically pure this compound is to start the synthesis with an enantiomerically pure form of a precursor. For instance, enantiomerically pure (S)-2-chloropropionic acid can be prepared from L-alanine through a diazotization reaction in hydrochloric acid. wikipedia.org This stereospecific synthesis provides a direct route to one of the enantiomers of the acid, which can then be converted to the corresponding acid chloride and reacted with N-benzyl-N-(propan-2-yl)amine to yield the enantiomerically enriched final product.
Another patented method describes the preparation of optically active 2-chloropropionyl chloride from optically active lactic acid. google.compatsnap.com This process involves the reaction of optically active lactic acid with an acylating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), in the presence of a catalyst like pyridine, triethylamine, DMF, or DMSO. patsnap.com This method offers a short production flow and simple process for obtaining the chiral acid chloride. google.compatsnap.com
In addition to using chiral precursors, chromatographic techniques can be employed for the separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for resolving racemic mixtures of chiral compounds. jiangnan.edu.cn While specific application to this compound is not detailed in the provided results, this technique is widely applicable to a vast range of chiral molecules. The choice of the chiral stationary phase is crucial and is often based on the functional groups present in the molecule to be separated. For amides, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
Other advanced separation techniques such as capillary electrophoresis (CE) and simulated moving bed (SMB) chromatography are also powerful tools for chiral separations and could potentially be applied to resolve the enantiomers of this compound. jiangnan.edu.cn Capillary electrophoresis, particularly with chiral selectors like cyclodextrins added to the buffer, offers high-resolution separations with very small sample volumes. jiangnan.edu.cn
A summary of potential resolution techniques is presented in the table below.
| Resolution Technique | Description | Key Findings/Advantages |
| Use of Chiral Precursors | Synthesis starting from enantiomerically pure compounds like (S)-2-chloropropionic acid (from L-alanine) or optically active lactic acid. | Provides direct access to a specific enantiomer of the final product. Can be a cost-effective method if the chiral precursor is readily available. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of the racemic mixture on a column containing a chiral stationary phase (CSP). | A widely used and versatile technique for analytical and preparative scale separation of enantiomers. The success depends on finding a suitable CSP. |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their different mobilities in a chiral environment, often created by adding a chiral selector to the electrolyte. | Offers high separation efficiency and requires only a small amount of sample. |
| Simulated Moving Bed (SMB) Chromatography | A continuous chromatographic process that can be used for large-scale separation of enantiomers. | Suitable for industrial-scale production of enantiomerically pure compounds. |
The synthesis of this compound involves the formation of an amide bond between the secondary amine, N-benzyl-N-(propan-2-yl)amine, and the acyl chloride, 2-chloropropanoyl chloride. The following sections detail the synthetic routes to these precursors and the final compound.
Synthesis of N-benzyl-N-(propan-2-yl)amine
N-benzyl-N-(propan-2-yl)amine, also known as N-benzylisopropylamine, can be synthesized through reductive amination. This process typically involves a two-step, one-pot reaction. In the first step, a benzaldehyde is reacted with an amine, in this case, isopropylamine, to form an imine intermediate. In the second step, the imine is hydrogenated to yield the final N-benzylamine product. google.com The hydrogenation is carried out in the presence of a catalyst containing metals from groups 8 to 10 of the periodic table, such as palladium on carbon. google.comgoogle.com A key aspect of this process is that the iminization can be carried out in a water-miscible solvent, and the water of reaction does not need to be removed before the hydrogenation step. google.com
An alternative approach involves the direct alkylation of benzylamine with an isopropyl halide, though this can sometimes lead to over-alkylation.
Synthesis of 2-chloropropanoyl chloride
The precursor 2-chloropropanoyl chloride is a crucial intermediate. Racemic 2-chloropropionic acid is typically produced by the chlorination of propionyl chloride, followed by hydrolysis of the resulting 2-chloropropionyl chloride. wikipedia.org Industrial synthesis methods for 2-chloropropionyl chloride mainly include the chlorination of 2-chloropropionic acid or the chlorination of acetyl chloride. guidechem.com The chlorination of 2-chloropropionic acid can be achieved using reagents such as phosgene, sulfuryl chloride, or phosphorus trichloride. guidechem.com
A method to improve the synthesis of 2-chloropropionyl chloride from acetyl chloride involves bubbling chlorine gas through the starting material in the presence of a catalyst, such as chlorosulfonic acid. guidechem.com The reaction conditions can be optimized for temperature, gas flow rate, and catalyst ratio to reduce reaction time and improve yield. guidechem.com
Synthesis of this compound
The final step in the synthesis of this compound is the acylation of N-benzyl-N-(propan-2-yl)amine with 2-chloropropanoyl chloride. This is a standard amide bond formation reaction.
In a typical procedure, N-benzyl-N-(propan-2-yl)amine is dissolved in a suitable inert organic solvent, such as toluene. An excess of the amine can be used to act as an acid scavenger for the hydrochloric acid that is produced as a byproduct of the reaction. google.com The reaction mixture is then cooled, and 2-chloropropanoyl chloride is added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred, often at a slightly elevated temperature, to ensure the completion of the reaction. google.com
The workup procedure involves washing the reaction mixture with water and an aqueous base, such as sodium hydroxide (B78521), to remove the amine hydrochloride and any unreacted acid chloride. google.com The organic phase, containing the desired amide product, is then separated, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary, for instance, by distillation or chromatography. google.com
The following table summarizes the key reactions in the synthesis of this compound.
| Reaction | Reactants | Reagents/Catalysts | Product |
| Synthesis of N-benzyl-N-(propan-2-yl)amine | Benzaldehyde, Isopropylamine | Hydrogen, Palladium on carbon | N-benzyl-N-(propan-2-yl)amine |
| Synthesis of 2-chloropropanoyl chloride | 2-chloropropionic acid | Thionyl chloride (or other chlorinating agents) | 2-chloropropanoyl chloride |
| Synthesis of this compound | N-benzyl-N-(propan-2-yl)amine, 2-chloropropanoyl chloride | Inert solvent (e.g., toluene), Base (excess amine or other) | This compound |
Chemical Reactivity and Mechanistic Pathways of N Benzyl 2 Chloro N Propan 2 Yl Propanamide
Hydrolytic Stability and Degradation Mechanisms of the Amide Linkage
The amide bond in N-benzyl-2-chloro-N-(propan-2-yl)propanamide can undergo hydrolysis under both acidic and basic conditions, although amides are generally the most stable of the carboxylic acid derivatives.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of the amine (N-benzyl-N-isoproplyamine) to yield 2-chloropropanoic acid. Studies on similar chloroacetamide structures show that cleavage of both amide and ether groups (if present) can occur under acidic conditions. acs.orgacs.org
Base-Catalyzed Hydrolysis : In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. nih.gov This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. Due to the poor leaving group ability of the amide anion, these conditions are often harsh (e.g., elevated temperatures). For chloroacetamides, base-catalyzed hydrolysis can proceed through either an intermolecular SN2 reaction at the α-carbon to give the hydroxy-substituted derivative or, in some cases, through cleavage of the amide linkage itself. researchgate.netacs.orgacs.org The relative rates of these two competing reactions depend on the specific structure of the amide.
| Condition | Primary Products |
| Acidic (e.g., H₃O⁺, heat) | 2-Chloropropanoic acid + N-benzyl-N-isopropylamine |
| Basic (e.g., NaOH, heat) | 2-Chloropropanoate + N-benzyl-N-isopropylamine |
Alkylation and Acylation Reactions Involving the this compound Backbone
As a tertiary amide, the nitrogen atom of this compound lacks a proton and is therefore not readily alkylated or acylated under standard conditions. The lone pair on the nitrogen is delocalized into the carbonyl group, reducing its nucleophilicity. futurelearn.com However, reactions can potentially occur at other sites or under specific catalytic conditions. N-alkylation of amides typically requires an N-H bond for deprotonation, followed by reaction with an alkylating agent. While direct N-alkylation is not feasible, reactions involving the aromatic ring of the benzyl (B1604629) group (e.g., Friedel-Crafts alkylation or acylation) could occur, though this would require specific electrophilic aromatic substitution conditions.
Reductive Transformations of this compound
The amide functionality can be reduced to an amine using powerful reducing agents. wikipedia.org
Reduction of the Amide Group : Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing amides. masterorganicchemistry.com This reaction would convert the propanamide moiety into a propanamine, effectively removing the carbonyl oxygen. The product of this reduction would be N-benzyl-1-chloro-N-(propan-2-yl)propan-2-amine. The mechanism involves the initial complexation of the carbonyl oxygen with the aluminum species, followed by hydride attack at the carbonyl carbon. Subsequent elimination of the oxygen as an aluminate salt and a second hydride addition to the resulting iminium ion yields the amine. masterorganicchemistry.comchemistrysteps.com
Reduction of the Carbon-Chlorine Bond : The C-Cl bond can also be reduced, typically via catalytic hydrogenation or with other specific reducing agents. However, under the strong, nucleophilic conditions of LiAlH₄ reduction, the primary reaction is the reduction of the amide carbonyl. Selective reduction of the C-Cl bond in the presence of the amide would require milder, more specific reagents.
| Reagent | Product |
| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | N-benzyl-2-chloro-N-isopropylpropan-1-amine |
Oxidative Pathways and Product Formation
The N-benzyl group is susceptible to oxidation, providing a key reactive pathway for this molecule.
Oxidative Debenzylation : A common and synthetically useful reaction for N-benzyl amides is oxidative debenzylation. organic-chemistry.orgacs.orgresearchgate.netnih.gov This transformation can be achieved using various oxidizing agents. For instance, a system using an alkali metal bromide (like KBr) and an oxidant like Oxone can generate a bromo radical. acs.orgacs.org This radical abstracts a hydrogen atom from the benzylic position (the CH₂ group) to form a benzyl radical intermediate. acs.org This intermediate is then further oxidized to an iminium cation, which is subsequently hydrolyzed to yield the debenzylated amide, 2-chloro-N-(propan-2-yl)propanamide, and benzaldehyde (B42025). acs.orgacs.org This method is advantageous as it proceeds under mild conditions and avoids the use of transition metals. organic-chemistry.orgacs.org
| Reagent System | Key Intermediate | Products |
| KBr / Oxone | Benzyl radical | 2-chloro-N-(propan-2-yl)propanamide + Benzaldehyde |
Mechanistic Studies Employing Kinetic and Spectroscopic Techniques
The elucidation of reaction mechanisms for α-haloamides, and by extension this compound, relies on a combination of kinetic and spectroscopic methods. These techniques are crucial for identifying intermediates, understanding transition states, and determining the factors that control reaction rates and product selectivity. Due to the limited specific research on this compound, the following discussion is based on the established methodologies for studying the reactions of analogous α-chloroamides.
Mechanistic investigations for reactions involving α-chloroamides often focus on distinguishing between ionic and radical pathways. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for characterizing starting materials, products, and any stable intermediates. For instance, in situ NMR monitoring can track the consumption of reactants and the formation of products over time, providing kinetic data.
When radical mechanisms are suspected, specific techniques are employed to detect the transient radical species. Radical trapping experiments are a common strategy; for example, the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can intercept radical intermediates, forming a stable adduct that can be identified by high-resolution mass spectrometry (HRMS). researchgate.net The absence of a reaction in the presence of such radical inhibitors is strong evidence for a radical pathway.
Kinetic Isotope Effect (KIE) studies are another powerful tool. By replacing a hydrogen atom at a specific position with deuterium, chemists can determine if the cleavage of that C-H bond is involved in the rate-determining step of the reaction. This has been used to probe the mechanism of α-arylation of N-alkylbenzamides, helping to distinguish a Hydrogen Atom Transfer (HAT) mechanism from other possibilities. nih.gov
The table below summarizes the common techniques used to study the reaction mechanisms of α-chloroamides.
| Technique | Purpose | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and reaction monitoring. | Identification of products and intermediates; kinetic profiles of reactions. |
| Mass Spectrometry (MS/HRMS) | Identification of molecules by mass-to-charge ratio. | Confirmation of product structures; identification of radical trapping adducts. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Monitoring changes in carbonyl and other functional groups during a reaction. |
| Radical Trapping Experiments | Detection of radical intermediates. | Evidence for the presence of a radical mechanism. |
| Kinetic Isotope Effect (KIE) Studies | Probing the rate-determining step. | Information on whether a specific C-H bond is broken in the slowest step. |
| Cyclic Voltammetry (CV) | Investigating redox properties. | Determination of reduction potentials, useful in designing photoredox catalytic cycles. |
These methods collectively allow researchers to build a comprehensive picture of the reaction mechanism, even for complex, multi-step transformations.
Radical-Mediated Transformations of α-Haloamides, Including this compound
The chemistry of α-haloamides is dominated by their participation in radical reactions. nih.gov The carbon-chlorine bond at the α-position of this compound can be homolytically cleaved to generate a highly reactive α-amido radical. This intermediate is central to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The generation of this radical can be achieved through several methods, most notably using transition metal catalysts or photoredox catalysis. nih.gov
Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for initiating radical reactions of α-haloamides. In a typical cycle, a photocatalyst, often an iridium or ruthenium complex, absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with the α-chloroamide. Given the structure of this compound, it would readily accept an electron to form a radical anion, which then rapidly fragments, releasing a chloride ion and forming the key α-amido radical.
Once formed, this radical can participate in a wide range of transformations. A prominent example is the metallaphotoredox-catalyzed cross-electrophile coupling with aryl halides. nih.gov In this process, the α-amido radical is trapped by a low-valent nickel complex, which then undergoes oxidative addition to an aryl halide, followed by reductive elimination to form a new carbon-carbon bond, yielding an α-aryl propanamide. This strategy provides a powerful means to construct complex molecules from simple precursors under mild conditions. nih.gov
Photoenzymatic catalysis also utilizes radical intermediates from α-haloamides. For instance, flavin-dependent "ene"-reductases can catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides. princeton.edunih.gov Mechanistic studies suggest that a charge-transfer complex between the flavin cofactor and the substrate facilitates the radical formation. princeton.edu
The table below presents examples of radical-mediated reactions applicable to α-chloroamides, which are representative of the expected reactivity of this compound.
| Reaction Type | Catalyst System | Radical Generation | General Product |
| α-Arylation | Ir photocatalyst / Ni catalyst | Single Electron Transfer (SET) | α-Aryl amide |
| Coupling with Alkenes | Photoenzymatic (Ene-reductase) | SET from flavin cofactor | α-Chloroamide adduct |
| Intramolecular Cyclization | Radical initiator (e.g., AIBN) or Photoredox | Homolytic cleavage | Cyclic amide/lactam |
| Atom Transfer Radical Addition (ATRA) | Ir photocatalyst | SET | Halogenated amide adduct |
These radical-mediated transformations highlight the synthetic utility of the α-haloamide functional group. For this compound, the presence of the benzyl and isopropyl groups on the nitrogen atom can influence the steric and electronic properties of the molecule, potentially affecting reaction rates and selectivities, but the fundamental reactivity of the α-chloro position as a radical precursor remains its most significant chemical characteristic.
Computational and Theoretical Studies on N Benzyl 2 Chloro N Propan 2 Yl Propanamide
Molecular Dynamics Simulations and Conformational Dynamics
While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. An MD simulation of N-benzyl-2-chloro-N-(propan-2-yl)propanamide would model the movements of its atoms by solving Newton's equations of motion.
Stereochemical Analysis and Energetics of Stereoisomers
This compound possesses a chiral center at the second carbon of the propanamide chain (the one bonded to the chlorine atom). This means it can exist as two enantiomers, the (R)- and (S)-isomers.
Computational chemistry is a powerful tool for studying the stereochemistry of such molecules. The absolute configuration of each enantiomer can be determined, and their relative energies can be calculated. While enantiomers have identical energies in an achiral environment, computational methods can be used to model their interactions with other chiral molecules, which can lead to energy differences. Furthermore, the energetic barrier to racemization (the interconversion of enantiomers) could be theoretically calculated, although this is typically high for a chiral center of this type.
Structure-Activity Relationship (SAR) Investigations at a Molecular Level
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. At a molecular level, computational methods can be used to build quantitative structure-activity relationship (QSAR) models. For a series of related compounds, various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) can be calculated.
For this compound, these descriptors could include its molecular weight, logP (a measure of lipophilicity), dipole moment, and various shape indices. If the biological activity of this compound and its analogues were known, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. This approach is instrumental in rational drug design and the optimization of lead compounds.
Ligand-Target Interaction Modeling (if applicable to non-mammalian biological systems, e.g., plant or microbial enzymes)
If this compound were to have a known biological target in a non-mammalian system, such as a plant or microbial enzyme, molecular docking and other ligand-target interaction modeling techniques could be employed. Molecular docking simulations would predict the preferred binding orientation of the compound within the active site of the target protein.
These simulations would provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. The calculated binding affinity would offer a theoretical estimation of the compound's potency. Such studies are crucial for understanding the mechanism of action at a molecular level and for designing more potent and selective inhibitors.
Derivatives and Analogs of N Benzyl 2 Chloro N Propan 2 Yl Propanamide
Rational Design Principles for N-benzyl-2-chloro-N-(propan-2-yl)propanamide Analogs
The rational design of analogs of this compound is guided by established principles of medicinal chemistry and physical organic chemistry. The goal is to modulate the compound's properties by making strategic structural changes. Key design principles include:
Electronic Effects: Introducing electron-donating or electron-withdrawing groups on the benzyl (B1604629) ring can alter the electron density of the aromatic system and, by extension, the reactivity of the entire molecule. For instance, electron-donating groups can enhance the nucleophilicity of the amide nitrogen, while electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon.
Steric Hindrance: The size and shape of the substituents on the nitrogen atom (benzyl and propan-2-yl groups) and the propanamide backbone play a crucial role in determining the molecule's conformation and its ability to interact with other molecules. Modifications to these groups can be used to probe steric requirements for specific interactions.
Pharmacophore Modeling: In a drug discovery context, the molecule can be divided into pharmacophoric regions. For related compounds like certain TRPV1 antagonists, the structure is often analyzed in terms of an A, B, and C-region, where the benzyl group would be part of the C-region. Analogs can be designed to optimize interactions within these defined regions.
Conformational Constraints: Introducing cyclic structures or rigid linkers can lock the molecule into specific conformations. This can be a powerful tool for understanding the bioactive conformation and for improving selectivity towards a particular biological target.
Synthetic Strategies for Diverse Structural Modifications
A variety of synthetic strategies can be employed to generate a diverse library of this compound analogs. The choice of strategy depends on the desired modification.
One common approach involves the amidation of a carboxylic acid derivative . For instance, 2-chloropropionyl chloride can be reacted with a range of substituted N-isopropylanilines to introduce modifications to the benzyl moiety. Alternatively, a variety of N-substituted N-isopropylamines can be reacted with 2-chloropropionyl chloride to explore variations at the propan-2-yl position.
Another versatile method is N-alkylation of a primary amide . Starting with 2-chloro-N-(propan-2-yl)propanamide, the amide nitrogen can be deprotonated with a suitable base, followed by reaction with a variety of benzyl halides to introduce diverse substituents on the benzyl ring.
For modifications to the 2-chloro-propanamide scaffold, multi-step synthetic sequences are often necessary. For example, starting from different amino acids or other chiral building blocks can lead to analogs with different substituents at the 2-position or alterations in the carbon backbone. The synthesis of related N-benzyl-2-acetamidopropionamide derivatives has been achieved by incorporating various heteroatom substituents at the C(3) position.
A one-pot copper-catalyzed reaction of 2-iodobenzamide (B1293540) derivatives with various benzylamines has been used to synthesize quinazolinone derivatives, demonstrating a method for C-N bond formation that could be adapted for creating certain analogs.
Alterations of the Benzyl Moiety and Their Impact on Reactivity
The benzyl moiety is a prime target for structural modification to modulate the electronic and steric properties of the molecule. Introducing substituents on the phenyl ring can have a profound impact on reactivity.
The electronic nature of the substituent can influence the reactivity of the amide bond. Electron-donating groups (e.g., -OCH3, -CH3) increase the electron density on the nitrogen atom, potentially making it more nucleophilic. Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) decrease the electron density on the nitrogen, which can affect the stability of the amide bond and the reactivity of the carbonyl group.
Studies on related compounds, such as 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, have shown that modifications to the benzyl C-region significantly impact their biological activity as TRPV1 antagonists. This highlights the importance of the benzyl group in molecular recognition.
The table below illustrates potential modifications to the benzyl moiety and their predicted impact on the molecule's electronic properties.
| Substituent on Benzyl Ring | Position | Predicted Electronic Effect on Amide Nitrogen |
| -OCH3 | para | Increased electron density |
| -Cl | para | Decreased electron density |
| -NO2 | para | Significantly decreased electron density |
| -CH3 | ortho | Increased electron density and steric hindrance |
Variations at the Propan-2-yl Moiety and Steric Effects
The propan-2-yl (isopropyl) group on the nitrogen atom introduces significant steric bulk in the vicinity of the amide bond. Replacing this group with other alkyl groups can systematically probe the influence of steric hindrance on the molecule's properties.
Replacing the isopropyl group with a smaller group, such as a methyl or ethyl group, would reduce steric congestion around the nitrogen. This could lead to increased flexibility and potentially alter the preferred conformation of the molecule. A less hindered nitrogen atom might also be more susceptible to certain chemical reactions.
Conversely, introducing a larger group, such as a tert-butyl or a cyclohexyl group, would increase steric hindrance. This could restrict rotation around the N-CO bond and favor a specific rotamer. Such conformational locking can be advantageous in designing molecules with high selectivity for a particular biological target.
The table below compares the steric bulk of different N-alkyl substituents.
| N-Alkyl Group | Relative Steric Bulk |
| Methyl | Small |
| Ethyl | Medium |
| Propan-2-yl | Large |
| tert-Butyl | Very Large |
Modifications to the 2-Chloro-Propanamide Scaffold
The 2-chloro-propanamide scaffold is the reactive core of the molecule, with the chlorine atom at the alpha-position to the carbonyl group being a key feature. Modifications to this scaffold can significantly alter the compound's chemical reactivity and stability.
One possible modification is to replace the chlorine atom with other halogens (e.g., bromine or iodine). This would change the leaving group ability in nucleophilic substitution reactions, with iodine being a better leaving group than chlorine.
Another approach is to introduce different substituents at the 2-position. For example, replacing the chlorine with a methyl group would remove the electrophilic center at that position. Introducing a hydroxyl or an amino group would introduce new functionalities and potential for hydrogen bonding.
Comparative Studies of Reactivity, Stability, and Conformation of Derivatives
A comparative study of a series of this compound derivatives would provide valuable insights into structure-property relationships.
Reactivity: The reactivity of the alpha-chloro group in nucleophilic substitution reactions would be expected to be influenced by electronic effects from the benzyl ring. Electron-withdrawing groups on the phenyl ring would likely enhance the electrophilicity of the alpha-carbon, making it more susceptible to nucleophilic attack. The steric bulk of the N-alkyl group would also play a role, with larger groups potentially hindering the approach of a nucleophile.
Stability: The stability of the amide bond can be influenced by both steric and electronic factors. Severe steric hindrance around the N-CO bond could lead to bond strain and potential instability under certain conditions. Electronic effects transmitted from the benzyl ring can also affect the resonance stabilization of the amide bond.
Conformation: The conformation of these molecules is largely determined by the rotational barriers around the N-benzyl, N-isopropyl, and N-CO bonds. The presence of bulky groups and the substitution pattern on the benzyl ring will dictate the preferred spatial arrangement of the different moieties. Computational modeling and spectroscopic techniques like NMR can be used to study the conformational preferences of different derivatives.
The following table provides a hypothetical comparison of the properties of some derivatives.
| Derivative | Modification | Expected Impact on Reactivity of C-Cl Bond | Expected Conformational Flexibility |
| N-(4-nitrobenzyl)-2-chloro-N-(propan-2-yl)propanamide | Electron-withdrawing group on benzyl ring | Increased | Similar to parent |
| N-benzyl-2-chloro-N-ethylpropanamide | Smaller N-alkyl group | Similar to parent | Increased |
| N-benzyl-2-bromo-N-(propan-2-yl)propanamide | Different halogen | Increased (better leaving group) | Similar to parent |
Analytical Methodologies for N Benzyl 2 Chloro N Propan 2 Yl Propanamide Quantification in Complex Matrices
Advanced Chromatographic Techniques for Trace Analysis
Chromatographic methods, particularly when coupled with mass spectrometry, offer the high selectivity and sensitivity necessary for the detection and quantification of N-benzyl-2-chloro-N-(propan-2-yl)propanamide at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of thermally stable and volatile compounds. For this compound, a hypothetical GC-MS method can be developed to achieve low detection limits and high specificity.
A suitable GC-MS method would likely employ a capillary column with a non-polar or semi-polar stationary phase to achieve good separation. The mass spectrometer would be operated in electron ionization (EI) mode, which would produce a characteristic fragmentation pattern for the target analyte, allowing for confident identification. For quantification, selected ion monitoring (SIM) mode would be utilized to enhance sensitivity by monitoring specific fragment ions of this compound.
| Parameter | Suggested Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from fragmentation pattern |
| Qualifier Ions | To be determined from fragmentation pattern |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
For compounds that may not be sufficiently volatile or thermally stable for GC-MS, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative. This technique is particularly well-suited for analyzing chloroacetanilide and other acetamide (B32628) herbicide degradates in water samples. thermofisher.comsciex.comwaters.com An LC-MS/MS method for this compound would offer high sensitivity and selectivity.
The method would likely involve reversed-phase chromatography to separate the analyte from matrix components. Electrospray ionization (ESI) in positive mode would be suitable for this compound. The tandem mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, providing two specific transitions for the analyte, one for quantification and one for confirmation, which significantly reduces the likelihood of false positives. sciex.com
| Parameter | Suggested Condition |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) |
Sample Preparation Strategies for Environmental or Biological Matrices
Effective sample preparation is critical to remove interferences and concentrate the analyte prior to chromatographic analysis. The choice of technique depends on the matrix.
For environmental matrices such as water, solid-phase extraction (SPE) is a common and effective technique. waters.com A cartridge with a sorbent that has an affinity for this compound would be selected. For soil and sediment samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method could be adapted for the extraction of the analyte. mdpi.com
For biological matrices like plasma or urine, protein precipitation followed by liquid-liquid extraction (LLE) or SPE would be necessary to remove proteins and other endogenous components that can interfere with the analysis.
| Matrix | Sample Preparation Technique |
| Water | Solid-Phase Extraction (SPE) with C18 or polymeric cartridges |
| Soil/Sediment | QuEChERS (extraction with acetonitrile, followed by dispersive SPE cleanup) |
| Plasma/Serum | Protein precipitation with acetonitrile, followed by SPE or LLE |
| Urine | Dilution followed by SPE |
Method Validation for Accuracy, Precision, and Limits of Detection/Quantification
A developed analytical method must be validated to ensure its reliability for its intended purpose. researchgate.net Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Linearity: A calibration curve would be constructed by analyzing standards at several concentration levels. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
Accuracy: Determined by spike-recovery experiments in the matrix of interest at multiple concentration levels. Recoveries are typically expected to be within 70-120%. mdpi.com
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements. Intraday and interday precision should be evaluated, with an acceptance criterion of RSD < 15-20%. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≈ 3 and LOQ at S/N ≈ 10. For trace analysis of aflatoxins in soil and food matrices, LOQs in the range of 0.04 to 0.23 μg kg⁻¹ have been achieved. acs.org
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | < 15-20% |
| LOD (S/N) | ~3 |
| LOQ (S/N) | ~10 |
Spectroscopic Methods for Quantitative Analysis
While chromatographic methods are ideal for trace quantification in complex matrices, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are valuable for the analysis of bulk material, particularly for determining purity and content.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Content
Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the same compound. jeol.comresearchgate.netnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For the purity determination of this compound, a known amount of the sample would be dissolved in a suitable deuterated solvent along with a known amount of a high-purity internal standard. ox.ac.uk The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. By comparing the integral of a specific proton signal of the analyte to the integral of a proton signal of the internal standard, the purity of the this compound can be calculated. This method is non-destructive and can provide a high degree of accuracy and precision. nih.gov
| Parameter | Suggested Condition |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Maleic acid, 1,4-dinitrobenzene, or another suitable certified reference material |
| Pulse Program | A standard 30° or 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32) |
| Data Processing | Baseline and phase correction, followed by accurate integration of non-overlapping signals |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination
Spectroscopic methods offer rapid and non-destructive approaches for the quantitative analysis of chemical compounds. Both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can be adapted for the quantification of this compound, provided that proper calibration and validation are performed.
Infrared (IR) Spectroscopy:
Quantitative IR analysis is based on the Beer-Lambert law, which states that the absorbance of a specific vibrational band is directly proportional to the concentration of the analyte. For this compound, the most prominent and useful absorption band for quantification is typically the carbonyl (C=O) stretching vibration of the amide group. pressbooks.publibretexts.org This band is strong and appears in a region of the spectrum (typically 1630-1680 cm⁻¹) that is often free from significant interference from other functional groups. uniroma1.it
The analysis involves creating a calibration curve by measuring the absorbance of a series of standards of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly useful technique for this purpose as it requires minimal sample preparation. nih.govmdpi.com
Key Vibrational Frequencies for Quantitative Analysis:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Intensity | Notes |
| Amide C=O Stretch | 1630 - 1680 | Strong | This is the primary band for quantification due to its high intensity and specificity. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Can be used for qualitative identification but may overlap with other C-H signals. vscht.cz |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Useful for structural confirmation. |
| C-N Stretch | 1300 - 1400 | Medium | Can be a secondary band for confirmation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is another valuable tool for the quantitative determination of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The presence of the benzyl (B1604629) group in this compound makes it suitable for UV-Vis analysis. The aromatic ring exhibits characteristic absorption bands, typically in the range of 200-280 nm, corresponding to π→π* electronic transitions.
Similar to IR spectroscopy, quantification is achieved by constructing a calibration curve based on the absorbance of standard solutions at the wavelength of maximum absorption (λmax). The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of the absorption bands.
Expected UV-Vis Absorption Data:
| Chromophore | Electronic Transition | Expected λmax Range (nm) | Notes |
| Benzene Ring | π → π | 200 - 280 | The exact λmax will depend on the solvent and substitution on the ring. researchgate.net |
| Amide C=O | n → π | ~220 | This transition is generally weaker than the π → π* transition of the aromatic ring. nih.gov |
Electrochemical Detection Techniques
Electrochemical methods provide a sensitive and often low-cost alternative for the quantification of electroactive compounds. Amide herbicides, including chloroacetamides, can be susceptible to electrochemical oxidation or reduction, making them suitable for analysis by techniques such as voltammetry. electrochemsci.org The electroactivity of this compound is likely associated with the amide group and the aromatic ring.
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are particularly well-suited for quantitative analysis due to their high sensitivity and ability to discriminate against background currents. The method involves applying a potential ramp to a working electrode and measuring the resulting current, which is proportional to the analyte concentration. The oxidation or reduction peak potential is characteristic of the analyte, providing selectivity.
The development of a voltammetric method would involve optimizing parameters such as the supporting electrolyte, pH, and the type of working electrode (e.g., glassy carbon, boron-doped diamond). For related amide pesticides, oxidation potentials have been observed in the range of +0.7 to +1.4 V versus a reference electrode. scielo.br
Hypothetical Voltammetric Parameters:
| Technique | Working Electrode | Supporting Electrolyte | Potential Range (vs. Ag/AgCl) | Expected Peak Potential |
| Differential Pulse Voltammetry | Glassy Carbon | 0.1 M Phosphate Buffer (pH 7) | 0.0 to +1.5 V | ~ +1.2 V (Oxidation) |
| Square Wave Voltammetry | Boron-Doped Diamond | 0.1 M Acetate Buffer (pH 4.5) | +0.2 to -1.5 V | ~ -1.0 V (Reduction) |
Chiral Separation Techniques for Enantiomeric Purity and Excess Determination
This compound possesses a chiral center at the carbon atom bearing the chlorine atom. As a result, it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to have analytical methods to separate and quantify them. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose. mdpi.comsigmaaldrich.com
The principle of chiral HPLC is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of a wide range of chiral compounds, including amide herbicides. nih.govresearchgate.net
The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol) to achieve baseline separation of the enantiomers. The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers in the chromatogram.
Illustrative Chiral HPLC Method Parameters:
| Parameter | Description |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Expected Elution Order | R-enantiomer before S-enantiomer (hypothetical) |
The determination of the enantiomeric purity is critical as regulatory agencies may require the registration of a single, more active enantiomer of a pesticide, a practice known as chiral switching.
Environmental Fate and Biotransformation of N Benzyl 2 Chloro N Propan 2 Yl Propanamide
Microbial Biotransformation Pathways and Metabolite Identification
The role of microorganisms in the breakdown of synthetic chemicals is a cornerstone of environmental science. Bacteria and fungi possess a vast array of enzymes that can metabolize complex organic molecules.
Aerobic and Anaerobic Degradation in Soil and Sediment
No studies have been published on the aerobic or anaerobic degradation of N-benzyl-2-chloro-N-(propan-2-yl)propanamide. The biodegradability of a compound under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions is essential for understanding its fate in different environmental compartments, such as topsoil versus deep sediments. Consequently, potential degradation timelines and the identity of any resulting metabolites in soil and sediment are entirely unknown.
Potential Non Clinical Academic Applications and Research Directions for N Benzyl 2 Chloro N Propan 2 Yl Propanamide
Role as a Key Synthetic Intermediate in Organic Chemistry
The structure of N-benzyl-2-chloro-N-(propan-2-yl)propanamide makes it a valuable intermediate for the synthesis of more complex molecules. The reactivity of the α-chloro group is central to its utility, allowing for the introduction of diverse functional groups through nucleophilic substitution reactions.
Nucleophilic Displacement: The chlorine atom, being a good leaving group, can be readily displaced by a wide array of nucleophiles. This allows for the synthesis of a library of derivatives with modified properties. For instance, reaction with sodium azide (B81097) would yield an α-azido amide, a precursor to α-amino amides. Similarly, thiols could be introduced to form α-thioether linkages, and various amines could be used to generate α-amino amide derivatives. This versatility makes it a foundational building block for creating novel chemical entities.
Precursor to Chiral Amines: The N-benzyl group serves as a common protecting group for amines in organic synthesis. Following the modification of the α-position, the benzyl (B1604629) group can be removed via catalytic hydrogenation. This process would unmask a secondary amine, N-(propan-2-yl)-2-substituted-propanamide, which can be subjected to further chemical transformations. If the initial substitution reaction is performed stereoselectively, this route could provide access to chiral building blocks. For example, reduction of the amide group with a strong reducing agent like lithium aluminum hydride could ultimately yield chiral 1,2-diamines or related structures.
Scaffold for Bioactive Molecules: The N-benzylpropanamide framework is found in a range of biologically active compounds. The ability to functionalize the α-position of this compound suggests its potential use as a starting material for synthesizing analogues of known bioactive molecules for structure-activity relationship (SAR) studies in a non-clinical context.
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application of Product |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | α-Azido Amide | Precursor to α-Amino Amides |
| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thioether Amide | Synthesis of Sulfur-containing Compounds |
| Amine | Ammonia (NH₃) | α-Amino Amide | Building block for Peptidomimetics |
| Cyanide | Sodium Cyanide (NaCN) | α-Cyano Amide | Precursor to α-Carboxylic Acids |
Applications in Materials Science
While this compound is not a monomer itself, its structure provides a basis for designing monomers for specialty polymers. By replacing the chlorine atom with a polymerizable group, such as a vinyl or acryloyl moiety, novel monomers could be synthesized.
For example, dehydrohalogenation could potentially lead to the formation of N-benzyl-N-(propan-2-yl)acrylamide. N-substituted acrylamides are an important class of monomers used to create functional polymers. uobaghdad.edu.iqresearchgate.net Polymers derived from such a monomer could exhibit interesting properties influenced by the bulky N-benzyl and N-isopropyl groups. These groups would affect the polymer's solubility, thermal properties (like the glass transition temperature), and conformational flexibility. For instance, polymers based on N-isopropylacrylamide are well-known for their thermoresponsive behavior in aqueous solutions, a property that could be tuned by copolymerization with monomers derived from the title compound. nii.ac.jp Academic research could focus on the synthesis of such novel monomers and the characterization of the resulting homopolymers and copolymers. uobaghdad.edu.iqresearchgate.net
Enzyme Inhibition Studies in Non-Mammalian Systems
The α-chloro amide functional group is an electrophilic moiety that can act as an alkylating agent. This reactivity suggests its potential as an irreversible inhibitor of enzymes that utilize a nucleophilic residue in their active site, such as cysteine or histidine.
In a non-clinical academic setting, this compound could be screened against enzymes from non-mammalian sources, such as plant pathogens or microbial metabolic pathways. For example, many parasitic protozoa and bacteria rely on cysteine proteases for their survival and virulence. The compound could be investigated for its ability to covalently modify the active site cysteine of such an enzyme, leading to its inactivation. Such studies would provide insights into enzyme mechanisms and could serve as a starting point for designing more specific inhibitors. The α-ketoamide functional group, which is structurally related to the α-chloro amide warhead, has been shown to be effective as a reversible covalent inhibitor against cysteine proteases, highlighting the potential of such electrophilic groups in enzyme inhibition research. nih.gov
Phytotoxicological Studies in Model Plant Systems
Chloroacetamide compounds are a well-established class of herbicides. nih.govwikipedia.org Their mode of action typically involves the alkylation of essential biomolecules, leading to the disruption of critical biochemical pathways in plants, such as fatty acid metabolism or protein synthesis.
This compound could be used in a purely academic context to study the biochemical and molecular basis of chloroacetamide phytotoxicity in model plant systems like Arabidopsis thaliana. Research could focus on identifying the specific proteins and metabolic pathways targeted by this compound. By understanding how the N-benzyl and N-isopropyl substituents influence its uptake, transport, and activity within the plant, researchers could gain a deeper understanding of the fundamental biological processes that are susceptible to alkylating agents. Such studies would focus on the mechanism of action at a molecular level, rather than on its potential use as a herbicide. nih.govresearchgate.net
Exploration as a Probe Molecule for Chemical Biology Studies
The reactivity of the α-chloro group makes this compound an interesting candidate for development as a chemical probe. Specifically, it could be adapted for use in Activity-Based Protein Profiling (ABPP), a powerful technique used to study enzyme function directly in complex biological systems.
To be used as a probe, the molecule would need to be modified to include a reporter tag, such as a fluorescent dye for imaging or a biotin (B1667282) tag for affinity purification. frontiersin.org This could be achieved by synthesizing an analogue with a "clickable" functional group, like an alkyne or an azide, attached to the benzyl ring. This tagged probe could then be introduced to a cell lysate from a non-mammalian source (e.g., a plant or microbial culture). The probe would covalently bind to its protein targets, which could then be visualized or isolated and identified using mass spectrometry. This approach could lead to the discovery of new enzymes with specific functions or identify novel targets of α-chloro amides. nih.gov
Table 2: Hypothetical Design of a Chemical Probe
| Probe Component | Function | Example Modification |
|---|---|---|
| Reactive Group | Covalently binds to protein target | α-chloro amide |
| Recognition Scaffold | Influences binding specificity | N-benzyl-N-isopropyl groups |
| Reporter Tag | Allows for detection and isolation | Attachment of an alkyne to the benzyl ring for "click" chemistry |
Future Research Avenues and Challenges
The potential applications of this compound in academic research are numerous, but significant foundational work is required.
Future Research Avenues:
Stereoselective Synthesis: Development of efficient synthetic methods to produce enantiomerically pure forms of the compound would be crucial for studying its interactions with chiral biological systems like enzymes.
Reactivity Profiling: A systematic investigation of its reactivity with a broad panel of nucleophiles would expand its utility as a synthetic intermediate and provide a basis for predicting its behavior in biological systems.
Analogue Library Synthesis: Creating a library of analogues with different N-substituents would be valuable for SAR studies in the context of enzyme inhibition or phytotoxicity.
Target Identification: A key research direction would be to use the compound as a chemical probe to identify its protein targets in various non-mammalian organisms, which could reveal new biological insights.
Challenges:
Lack of Existing Data: The primary challenge is the absence of published research on this specific compound. All potential applications are currently hypothetical and based on the known chemistry of its functional groups.
Specificity and Reactivity: The α-chloro amide group is a relatively reactive electrophile, which could lead to non-specific binding in complex biological systems. A significant challenge in its use as an enzyme inhibitor or a chemical probe would be to achieve a high degree of target specificity.
Synthesis and Handling: The synthesis of α-chloro amides can be challenging, and the compounds themselves may have toxicological properties that require careful handling, even in a non-clinical research setting.
Conclusion and Future Perspectives in N Benzyl 2 Chloro N Propan 2 Yl Propanamide Research
Summary of Key Academic Findings and Advancements
Direct academic findings and significant advancements specifically concerning N-benzyl-2-chloro-N-(propan-2-yl)propanamide are sparse. Research into analogous compounds, however, provides a framework for understanding its potential biological and chemical characteristics. The broader class of α-chloroacetamides has been a cornerstone of weed management in agriculture for decades. cambridge.org The primary mechanism of action for these herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process in plant development. ekb.egresearchgate.net
Research into similar N-benzyl propanamide derivatives has also explored other biological activities, including potential anticonvulsant and antiproliferative effects. For instance, studies on N-benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant activities. nih.gov This suggests that while the primary expectation for a chloroacetamide like this compound would be herbicidal action, the N-benzyl and propanamide moieties could confer other bioactivities worthy of investigation.
Identification of Remaining Research Gaps and Challenges
The most significant research gap is the lack of foundational studies on this compound itself. Key areas that remain unexplored include:
Synthesis and Characterization: While the synthesis of chloroacetamides is generally well-established, specific optimization and detailed characterization for this compound are not documented.
Herbicidal Efficacy and Spectrum: There is no published data on its effectiveness as a herbicide, the weed species it might control, or its selectivity for crops.
Mechanism of Action: It is presumed to be a VLCFA inhibitor like other chloroacetamides, but this has not been experimentally verified. ekb.egresearchgate.net
Toxicological Profile: The environmental fate, persistence, and toxicity to non-target organisms are entirely unknown.
Alternative Biological Activities: Preliminary research on related structures suggests potential for other bioactivities, but this has not been investigated for this compound. nih.govacs.orgnih.gov
A significant challenge in the study of this compound class is the evolution of weed resistance to existing chloroacetamide herbicides. researchgate.net Any new compound in this class would need to be evaluated for its efficacy against resistant biotypes.
Emerging Trends and Directions for Future Investigation of the Compound Class
Future research on this compound and related compounds is likely to be influenced by broader trends in agrochemical and pharmaceutical research.
Table 1: Potential Future Research Directions
| Research Area | Focus | Rationale |
| Agrochemical Applications | Synthesis and screening of novel analogues for herbicidal activity against resistant weeds. | The constant evolution of herbicide resistance necessitates the development of new active ingredients. |
| Development of formulations to enhance crop safety and efficacy. cambridge.org | Microencapsulation and other advanced formulation technologies can improve the performance and safety of herbicides. | |
| Pharmacological Potential | Investigation of anticonvulsant, antifungal, and antiproliferative properties. | The structural motifs present in the molecule are found in compounds with known therapeutic activities. nih.govacs.orgnih.gov |
| Structure-activity relationship (SAR) studies. | To understand how modifications to the N-benzyl and N-isopropyl groups affect biological activity and selectivity. | |
| Environmental Science | Studies on biodegradation pathways and environmental impact. | Understanding the environmental fate is crucial for the registration and responsible use of any new pesticide. waterrf.org |
Emerging trends also point towards the use of computational methods, such as molecular docking, to predict the interaction of new chloroacetamide derivatives with their target enzymes, like VLCFA synthase. ekb.eg This in silico approach can streamline the discovery and optimization of new active compounds. Furthermore, exploring the potential for this class of compounds to have applications beyond agriculture, in areas such as medicine, represents a promising avenue for future investigation.
Q & A
Q. What are best practices for scaling up synthesis without compromising yield?
- Answer : Optimize batch reactor conditions (e.g., slow addition of reagents to control exothermic reactions). Pilot studies using flow chemistry can enhance reproducibility. Monitor purity at each stage via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
